molecular formula C21H20FN3O2 B2717075 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide CAS No. 1251710-36-7

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide

Cat. No.: B2717075
CAS No.: 1251710-36-7
M. Wt: 365.408
InChI Key: ZSTSPLZLFBNLOJ-UHFFFAOYSA-N
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Description

“N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes . The compound also contains a fluorophenyl group, an oxan group, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The other functional groups could then be added through various reactions such as nucleophilic substitution or amide coupling .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple rings and functional groups . It would contain a total of 60 bonds, including 35 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, and 16 aromatic bonds . It would also contain 1 five-membered ring, 4 six-membered rings, and 1 nine-membered ring .

Scientific Research Applications

Imaging and Diagnostic Applications

Labeling and Evaluation for Visualization of Peripheral Benzodiazepine Receptors : Quinoxaline derivatives, including those similar in structure to N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide, have been labeled with carbon-11 for potential use in positron emission tomography (PET) imaging. These compounds have shown high specific binding to peripheral benzodiazepine type receptors (PBR) in various organs, indicating their utility in noninvasive assessment of PBR in vivo with PET (Matarrese et al., 2001).

Antimicrobial and Antifungal Applications

Antimicrobial Activity of Quinoxaline Derivatives : Research has demonstrated the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against bacterial and yeast strains. These findings suggest the potential of these compounds, including those structurally related to this compound, as new drugs for antimicrobial chemotherapy (Vieira et al., 2014).

Anticancer Applications

Cytotoxic Activity and Apoptotic DNA Fragmentation : Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various carcinoma cell lines. These compounds, related in functional groups to this compound, showed significant anticancer activity, indicating their potential as novel anticancer agents (Bhatt et al., 2015).

Kinase Inhibition for Cancer Treatment

Inhibition of c-Met Kinase : Novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been evaluated for their in vitro biological activities against c-Met kinase and various cancer cell lines. These studies have identified compounds with potent antiproliferative activity, underlining the therapeutic potential of quinoxaline derivatives in targeting receptor tyrosine kinases involved in cancer progression (Li et al., 2013).

Material Science Applications

Polyamides Containing Quinoxaline Moiety : Research into polyamides incorporating quinoxaline structures, similar to this compound, has shown these materials possess excellent thermal stability. This suggests their potential utility in high-performance material applications, highlighting the versatility of quinoxaline derivatives beyond biomedical research (Patil et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant activities .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in pharmaceuticals. This could involve testing the compound against various biological targets, receptors, or microorganisms .

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-16-7-5-15(6-8-16)21(9-11-27-12-10-21)14-24-20(26)19-13-23-17-3-1-2-4-18(17)25-19/h1-8,13H,9-12,14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTSPLZLFBNLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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